

Application Notes & Protocols: Spectroscopic Analysis of Petunidin 3-O-beta-D-glucoside

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Compound of Interest

Compound Name: *petunidin 3-O-beta-D-glucoside*

CAS No.: 6988-81-4

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Introduction: Unveiling the Molecular Signature of a Key Anthocyanin

Petunidin 3-O-beta-D-glucoside is a prominent member of the anthocyanin family, a class of water-soluble flavonoids responsible for many of the red, purple, and blue hues observed in flowers, fruits, and vegetables.^{[1][2]} As a natural colorant with significant antioxidant properties, its accurate identification and structural characterization are paramount in the fields of food science, natural product chemistry, and drug development.^{[2][3][4]} This guide provides a detailed technical overview and robust protocols for the spectroscopic analysis of **petunidin 3-O-beta-D-glucoside**, focusing on Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies outlined herein are designed to provide researchers with a comprehensive framework for unambiguous structural elucidation and quantification.

The core structure of **petunidin 3-O-beta-D-glucoside** consists of the petunidin aglycone, which is an O-methylated anthocyanidin, linked to a glucose moiety at the C3 position.^{[1][5]} This glycosylation enhances its stability and water solubility. The extended π -system of the flavylium cation is the primary chromophore responsible for its characteristic color and UV-Vis

absorption, while the unique arrangement of protons and carbons provides a distinct fingerprint in NMR spectroscopy.

Part 1: UV-Vis Spectroscopic Analysis

Theoretical Framework & Experimental Causality

UV-Vis spectroscopy is a rapid and effective technique for the initial identification and quantification of anthocyanins. The absorption of light in the UV and visible regions corresponds to electronic transitions within the molecule's conjugated system. For **petunidin 3-O-beta-D-glucoside**, two principal absorption bands are typically observed:

- Band II (UV region): Occurring between 270–280 nm, this band is associated with the electronic transitions of the A-ring (the benzoyl system).[6]
- Band I (Visible region): Found in the 465–560 nm range, this band is responsible for the compound's color and arises from the electronic transitions of the B-ring and the heterocyclic C-ring (the cinnamoyl system).[6]

The precise position of the absorption maximum (λ_{\max}) in the visible region is highly sensitive to the substitution pattern of the B-ring, as well as environmental factors such as pH and solvent polarity.[7][8] The color of anthocyanins is most vibrant and stable at low pH (typically < 3), where the flavylium cation form predominates.[9] As the pH increases, the molecule undergoes structural transformations to the colorless carbinol pseudobase and chalcone forms, leading to a loss of color.[9] This pH-dependent behavior is a hallmark of anthocyanins and can be exploited for their detection.

Protocol for UV-Vis Analysis

This protocol ensures reproducible and accurate measurements by controlling for key variables.

1. Materials and Reagents:

- **Petunidin 3-O-beta-D-glucoside** standard (purity $\geq 95\%$)
- Methanol (HPLC or spectroscopic grade)

- Deionized water
- Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA)
- Potassium chloride (KCl) buffer (pH 1.0)
- Sodium acetate buffer (pH 4.5)
- Quartz cuvettes (1 cm path length)
- Calibrated dual-beam UV-Vis spectrophotometer

2. Sample Preparation:

- **Solvent Selection:** Methanol acidified with a small amount of acid (e.g., 0.1% HCl or TFA) is an excellent solvent for solubilizing and stabilizing the flavylum cation.^{[10][11]} Ethanol and acetone can also be used, but methanol often provides superior extraction and stability.^[12]
- **Stock Solution:** Accurately weigh a small amount of the **petunidin 3-O-beta-D-glucoside** standard and dissolve it in acidified methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
- **Working Solutions:** Prepare a series of dilutions from the stock solution using the same acidified methanol to generate a concentration range suitable for creating a calibration curve if quantification is desired.

3. Spectral Acquisition:

- **Instrument Setup:** Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for baseline stability.
- **Blanking:** Use the acidified methanol solvent as a blank to zero the instrument across the desired wavelength range.
- **Scan Range:** Scan the sample from 200 to 700 nm to capture both the UV and visible absorption bands.

- Measurement: Record the absorbance spectrum of each working solution. The visible λ_{max} for petunidin is typically observed around 538-540 nm in acidic methanol.[13]

4. Data Interpretation & Self-Validation:

- λ_{max} Confirmation: The presence of two distinct peaks, one around 274-280 nm and a more intense one around 538 nm, is characteristic of petunidin glycosides.[6][13]
- pH Differential Method (for quantification in mixtures): To validate the presence of anthocyanins and quantify them, measure the absorbance of an aliquot at both pH 1.0 and pH 4.5. The difference in absorbance at the visible λ_{max} is directly proportional to the anthocyanin concentration, as the color difference between the flavylium cation (pH 1.0) and the carbinol form (pH 4.5) is significant.

Expected UV-Vis Data Summary

Parameter	Typical Value	Reference
Band I (λ_{max})	538 nm (in acidic mobile phase)	[13]
Band II (λ_{max})	274 nm (in acidic mobile phase)	[13]
Shoulder	~310-360 nm (often observed)	[6]

Part 2: NMR Spectroscopic Analysis

Theoretical Framework & Experimental Causality

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[14] For **petunidin 3-O-beta-D-glucoside**, a combination of 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments is required for complete and unambiguous assignment of all proton and carbon signals.

- ^1H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The aromatic protons of the

aglycone appear in the downfield region (δ 6.0-9.0 ppm), while the sugar protons are found in the more upfield region (δ 3.0-5.5 ppm).

- ^{13}C NMR: Reveals the number of chemically distinct carbon atoms. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
- COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds), which is crucial for tracing the proton connectivity within the sugar moiety and the aromatic rings.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbon atom they are attached to (one-bond ^1H - ^{13}C correlation).[15] This is essential for assigning the carbon signals based on the already assigned proton signals.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds.[15] This long-range correlation is the key to establishing the connectivity between different structural fragments, such as the linkage between the glucose unit and the aglycone (specifically, the correlation from the anomeric proton of glucose to C3 of the aglycone).

Protocol for NMR Analysis

This protocol is designed for a high-field NMR spectrometer (≥ 400 MHz).

1. Materials and Reagents:

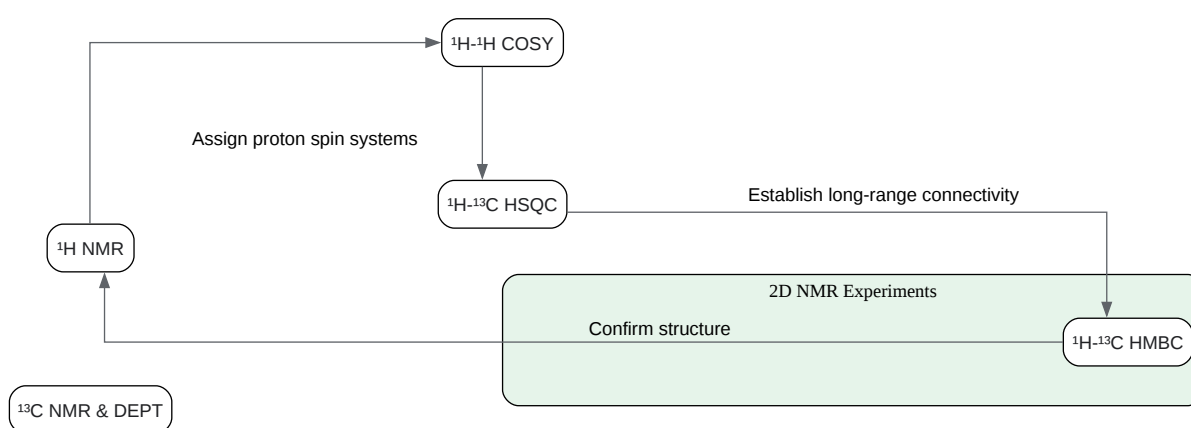
- **Petunidin 3-O-beta-D-glucoside** (≥ 5 mg, high purity)
- Methanol-d₄ (CD₃OD) with 0.1% TFA-d₁ (Trifluoroacetic acid-d₁)
- High-quality 5 mm NMR tubes

2. Sample Preparation:

- **Solvent Choice:** Deuterated methanol (CD₃OD) is the solvent of choice for anthocyanins due to its excellent solubilizing properties.[16] The addition of a small amount of deuterated TFA is critical to acidify the medium, ensuring that the compound remains predominantly in the stable flavylum cation form and preventing signal broadening.

- Procedure: Dissolve approximately 5-10 mg of the sample in 0.5-0.6 mL of CD₃OD with 0.1% TFA-d1 directly in the NMR tube. Ensure the sample is fully dissolved; gentle sonication may be applied if necessary.

3. NMR Experimental Workflow



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Caption: Workflow for complete NMR structural elucidation.

4. Data Acquisition Parameters (General Recommendations):

- ¹H NMR: 16-32 scans, relaxation delay (d1) of 1-2 seconds.
- ¹³C NMR: 1024-2048 scans, d1 of 2 seconds. A DEPT-135 experiment should also be run to differentiate between CH, CH₂, and CH₃ groups.
- COSY: 256 increments in F1, 2-4 scans per increment.

- HSQC: Optimized for $^1J_{CH} \approx 145$ Hz. 256 increments in F1, 4-8 scans per increment.
- HMBC: Optimized for long-range couplings (LRJCH) of 8-10 Hz. 256-512 increments in F1, 8-16 scans per increment.

5. Data Interpretation & Self-Validation:

- Step 1 (1H and COSY): Start by identifying the anomeric proton of the glucose (a doublet around δ 5.3-5.5 ppm with $J \approx 7-8$ Hz, characteristic of a β -linkage).^[17] Use the COSY spectrum to walk through the rest of the sugar protons from this starting point. Identify the aromatic protons based on their chemical shifts and coupling patterns.
- Step 2 (HSQC): Use the assigned proton signals to assign their directly attached carbons via the HSQC cross-peaks.
- Step 3 (HMBC): This is the crucial validation step. Confirm the glycosylation site by looking for a correlation between the anomeric proton (H-1") and the C-3 of the aglycone. Use other HMBC correlations to confirm the assignments of the quaternary carbons and the overall structure of the aglycone. For example, H-4 should show correlations to C-3, C-5, and C-10.
- Step 4 (Final Check): Ensure all observed correlations are consistent with the proposed structure of **petunidin 3-O-beta-D-glucoside**. The combination of these experiments provides a self-validating system for structural assignment.

Expected NMR Data Summary (in CD₃OD with TFA)

1H NMR Data

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	J (Hz)	Reference
H-4	~8.92	s	-	[16]
H-2'	~7.90	s	-	[16]
H-6'	~7.70	s	-	[16]
H-8	~6.84	s	-	[16]
H-6	~6.59	s	-	[16]
H-1" (Anomeric)	~5.29	d	7.8	[16]
OCH ₃	~3.93	s	-	[16]

| H-2" to H-6" | ~3.36 - 3.87 | m | - [[16]] |

¹³C NMR Data

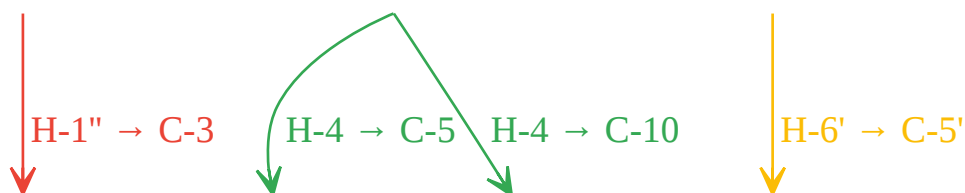
Carbon Assignment	Chemical Shift (δ , ppm)	Reference
C-2	~170.7	[17]
C-3	~136.0	[17]
C-4	~144.3	[17]
C-5	~159.4	[17]
C-6	~95.4	[17]
C-7	~159.8	[17]
C-8	~103.6	[17]
C-9	~157.4	[17]
C-10	~113.6	[17]
C-1'	~118.2	[17]
C-2'	~115.4	[17]
C-3'	~147.4	[17]
C-4'	~149.7	[17]
C-5'	~145.7	[17]
C-6'	~112.5	[17]
OCH ₃	~57.3	[17]
C-1''	~103.6	[17]
C-2''	~75.1	[17]
C-3''	~78.4	[17]
C-4''	~71.2	[17]
C-5''	~79.0	[17]

| C-6'' | ~62.5 |[17] |

Note: Chemical shifts can vary slightly depending on concentration, exact pH, and temperature.

Structural Confirmation via HMBC

The following diagram illustrates the key long-range correlations that confirm the structure.



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Caption: Key HMBC correlations for structural verification.

Conclusion

The combined application of UV-Vis and multinuclear, multidimensional NMR spectroscopy provides a robust and definitive methodology for the analysis of **petunidin 3-O-beta-D-glucoside**. UV-Vis spectroscopy serves as a rapid initial screening and quantification tool, leveraging the molecule's pH-sensitive chromophore. High-field NMR, through a systematic workflow of 1D and 2D experiments, enables complete and unambiguous assignment of the molecular structure. The protocols and reference data presented in this guide offer researchers a validated framework to confidently identify and characterize this important natural product, facilitating its application in quality control, natural product discovery, and drug development.

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